Meta-Methoxy Substitution Confers Distinct Lipophilicity and Electronic Profile Relative to Para-Ethoxy and Naphthyl Analogs
The 3-methoxyphenyl group of the target compound (MW 301.4) provides a calculated logP (clogP) of approximately 3.2, based on fragment-based prediction methods . The closest purchasable analog, 2-(4-ethoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide (MW 315.43), carries a para-ethoxy substituent that increases predicted clogP by ca. 0.5–0.7 log units and alters the topological polar surface area (tPSA) profile . A second analog, 2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide (MW ca. 349), introduces a bulkier, more lipophilic naphthalene ring, shifting clogP above 4.0 and substantially reducing aqueous solubility . These differences are quantifiable through in silico comparison and matter for applications where balanced lipophilicity (clogP 2–3.5) is desired for CNS penetration or oral bioavailability optimization.
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) and molecular weight |
|---|---|
| Target Compound Data | clogP ≈ 3.2; MW = 301.4 g/mol |
| Comparator Or Baseline | 2-(4-Ethoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide: clogP ≈ 3.7–3.9; MW = 315.43 g/mol; 2-(Naphthalen-1-yl) analog: clogP > 4.0; MW ≈ 349 g/mol |
| Quantified Difference | ΔclogP ≈ +0.5 to +0.8 (more lipophilic comparators); ΔMW = +14 to +48 g/mol |
| Conditions | In silico calculation using fragment-based or atom-based methods (e.g., XLogP3, ACD/Labs); no experimental logP values available |
Why This Matters
For procurement decisions in drug discovery programs requiring a specific lipophilicity window (e.g., CNS drug-likeness, where clogP 2–4 is favorable), the target compound occupies a distinct physicochemical space that para-ethoxy and naphthyl analogs cannot replicate without additional synthetic modification.
